molecular formula C14H24N4 B5914903 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine

6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine

Cat. No. B5914903
M. Wt: 248.37 g/mol
InChI Key: DNRPCVGYHYFQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine involves the inhibition of specific protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This leads to the disruption of various cellular processes, including cell cycle progression and signal transduction, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine are dependent on its mechanism of action. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine in lab experiments include its potent inhibitory activity against specific protein kinases, making it a useful tool for studying their role in various cellular processes. It is also relatively easy to synthesize and can be optimized for large-scale production. However, its limitations include its potential toxicity and limited selectivity towards specific kinases, making it necessary to use caution when conducting experiments.

Future Directions

There are several future directions for the research and development of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine. One potential direction is the optimization of its selectivity towards specific protein kinases, making it a more effective therapeutic agent with fewer side effects. Another direction is the development of novel derivatives with improved potency and pharmacokinetic properties. Additionally, its potential applications in the treatment of inflammatory and neurodegenerative diseases warrant further investigation. Overall, the future of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine research is promising and holds great potential for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine involves the reaction of 2-(piperidin-1-yl)ethanamine with 6-isopropyl-2-methylthio-4-pyrimidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, elimination, and cyclization, resulting in the formation of the desired product. The synthesis method is relatively straightforward and can be optimized for large-scale production.

Scientific Research Applications

6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and biochemistry. It has been reported to exhibit potent inhibitory activity against certain protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Thus, it can be used as a lead compound for the development of novel kinase inhibitors with therapeutic potential.

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-6-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-12(2)13-10-14(17-11-16-13)15-6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPCVGYHYFQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine

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